3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine
Brand Name: Vulcanchem
CAS No.: 933736-79-9
VCID: VC2652958
InChI: InChI=1S/C15H23NO2/c1-17-15-6-4-13(5-7-15)8-10-18-12-14-3-2-9-16-11-14/h4-7,14,16H,2-3,8-12H2,1H3
SMILES: COC1=CC=C(C=C1)CCOCC2CCCNC2
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol

3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine

CAS No.: 933736-79-9

Cat. No.: VC2652958

Molecular Formula: C15H23NO2

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine - 933736-79-9

Specification

CAS No. 933736-79-9
Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
IUPAC Name 3-[2-(4-methoxyphenyl)ethoxymethyl]piperidine
Standard InChI InChI=1S/C15H23NO2/c1-17-15-6-4-13(5-7-15)8-10-18-12-14-3-2-9-16-11-14/h4-7,14,16H,2-3,8-12H2,1H3
Standard InChI Key PLWTXGVVETUSRT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCOCC2CCCNC2
Canonical SMILES COC1=CC=C(C=C1)CCOCC2CCCNC2

Introduction

Chemical Structure and Properties

Molecular Structure and Composition

3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine features a six-membered piperidine heterocycle with a substitution at the 3-position. The substituent consists of a methylene group linked via an oxygen atom to a phenethyl moiety bearing a methoxy group at the para position of the aromatic ring. This creates a structure with multiple functional groups and potential interaction sites. Based on structural analysis and comparison with similar compounds, the predicted molecular formula would be C15H23NO2, with an estimated molecular weight of approximately 249.35 g/mol.

Physical Properties

While specific experimental data for 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine is limited, its physical properties can be predicted based on its structure and comparison with similar compounds. The compound would likely exist as a colorless to pale yellow liquid or low-melting solid at room temperature. Due to the presence of both hydrophobic (aromatic and aliphatic) and hydrophilic (ether and amine) moieties, it would possess moderate solubility in organic solvents such as methanol, ethanol, dichloromethane, and chloroform, with limited water solubility.

Chemical Reactivity

The chemical reactivity of 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine is determined by its functional groups. The tertiary amine of the piperidine ring serves as a basic center that can participate in acid-base reactions and salt formation. Similar piperidine derivatives form stable hydrochloride salts, as seen with 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride . The ether linkage is relatively stable under physiological conditions but may be susceptible to cleavage under strongly acidic conditions or in the presence of specific enzymes.

Synthetic Approaches

Key Intermediates and Considerations

Key intermediates in the synthesis would include protected piperidine derivatives and activated 4-methoxyphenethyl compounds. The synthesis of related compounds like 4-methoxy-3-(piperidin-4-yl) benzamides has been reported to involve careful consideration of substituent effects on the piperidine ring . Similar considerations would apply to the synthesis of 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine, with particular attention to regioselectivity and optimization of reaction conditions.

Purification Methods

Purification of 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine would likely involve standard techniques such as column chromatography, recrystallization (potentially as a salt form), and distillation for larger scale preparations. The purification strategy would need to address potential challenges such as the separation of regioisomers or incompletely reacted intermediates.

ParameterPredicted ValueBasis for Prediction
LogP~2.5-3.0Based on similar piperidine ethers
Plasma Protein BindingModerate (~0.4-0.6 free fraction)Comparison with ML352 and analogs
Blood-Brain Barrier PenetrationModerateBasic nitrogen and balanced lipophilicity
Metabolic StabilityModerateSubject to oxidative metabolism of the piperidine ring and O-dealkylation

These predictions would require experimental verification but provide a starting point for understanding the compound's likely behavior in biological systems.

Research Directions and Applications

Comparative Analysis with Structural Analogs

A comparison between 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine and structurally related compounds reveals interesting patterns. The related compound ML352, identified as a potent and selective inhibitor of the choline transporter, contains a similar piperidine core with different substituents . The table below compares key features:

CompoundKey Structural FeaturesNotable Properties
3-{[(4-Methoxyphenethyl)oxy]methyl}piperidinePiperidine with methoxyphenethyl ether at 3-positionExtended flexible linker between piperidine and aromatic ring
3-{[(4-Methoxybenzyl)oxy]methyl}piperidinePiperidine with methoxybenzyl ether at 3-positionShorter, more rigid connection to aromatic ring
ML352 (piperidine-based CHT inhibitor)4-methoxy-3-(piperidin-4-yl) benzamideDifferent attachment point and additional amide functionality

This comparison highlights how subtle structural modifications can influence biological activity and physicochemical properties, providing direction for further research.

Future Research Considerations

Future research on 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine might focus on several key areas:

  • Development of efficient and scalable synthetic routes

  • Comprehensive characterization of physicochemical and ADME properties

  • Screening against a diverse panel of biological targets to identify activity

  • Systematic modification of the structure to develop structure-activity relationships specific to this compound series

These research directions would provide valuable information about the compound's potential utility in various applications and guide further development efforts.

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